molecular formula C10H10O4 B6598842 2-formyl-3-methoxy-5-methylbenzoic acid CAS No. 275824-37-8

2-formyl-3-methoxy-5-methylbenzoic acid

Cat. No.: B6598842
CAS No.: 275824-37-8
M. Wt: 194.18 g/mol
InChI Key: LKVAYQFMXKCDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-formyl-3-methoxy-5-methylbenzoic acid is an aromatic carboxylic acid derivative It is characterized by the presence of a formyl group at the second position, a methoxy group at the third position, and a methyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-formyl-3-methoxy-5-methylbenzoic acid can be achieved through several methods. One common approach involves the formylation of 3-methoxy-5-methylbenzoic acid using a Vilsmeier-Haack reaction. This reaction typically employs phosphorus oxychloride and dimethylformamide as reagents under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale formylation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-formyl-3-methoxy-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 2-carboxy-3-methoxy-5-methylbenzoic acid.

    Reduction: 2-hydroxymethyl-3-methoxy-5-methylbenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-formyl-3-methoxy-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-formyl-3-methoxy-5-methylbenzoic acid depends on its chemical interactions with other molecules. The formyl group can participate in nucleophilic addition reactions, while the methoxy and methyl groups can influence the compound’s reactivity and binding affinity. The molecular targets and pathways involved vary based on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-formyl-5-methylbenzoic acid
  • 3-methoxy-2-methylbenzoic acid
  • 2-hydroxy-3-methoxybenzoic acid

Uniqueness

2-formyl-3-methoxy-5-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-formyl-3-methoxy-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6-3-7(10(12)13)8(5-11)9(4-6)14-2/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVAYQFMXKCDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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